molecular formula C16H13N3O2 B5625239 3-(3-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

3-(3-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B5625239
M. Wt: 279.29 g/mol
InChI Key: KYOLFCRSGUXNDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 3-(3-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, typically involves the reaction of hydrazines or hydrazones with various diketones or β-dicarbonyl compounds. A specific example involves the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which can be converted into various N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with aminophenol derivatives (Yıldırım & Kandemirli, 2006).

Molecular Structure Analysis

The molecular structure of 3-(3-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives has been extensively studied. For example, the molecular structure of a similar compound, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, shows that the pyrazole ring is approximately coplanar with the amino and carboxyl groups, while the phenyl group is twisted relative to this plane. The molecules are linked into two-dimensional sheets by hydrogen bonds, forming a classic carboxylic acid dimer motif (Zia-ur-Rehman et al., 2008).

properties

IUPAC Name

3-(3-aminophenyl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-12-6-4-5-11(9-12)15-14(16(20)21)10-19(18-15)13-7-2-1-3-8-13/h1-10H,17H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOLFCRSGUXNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

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